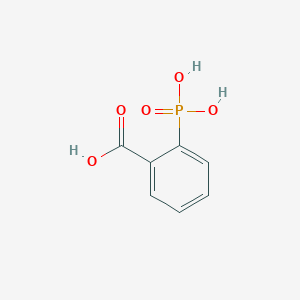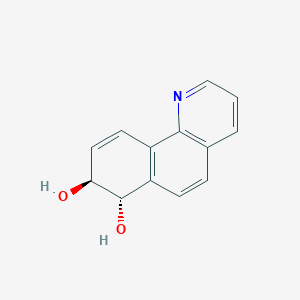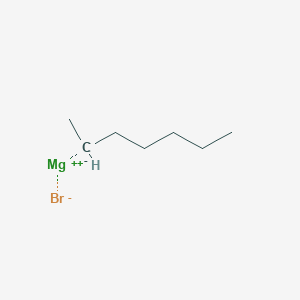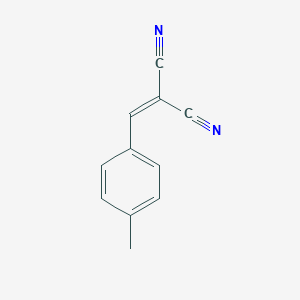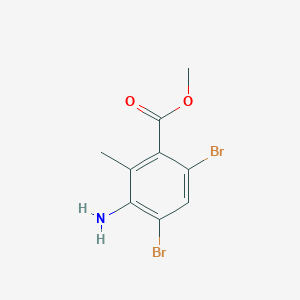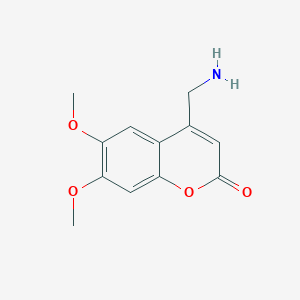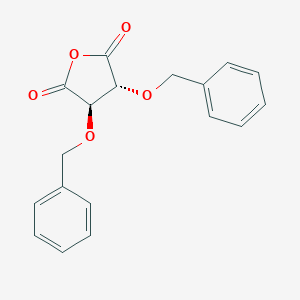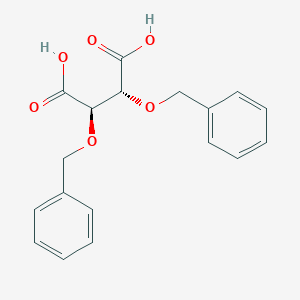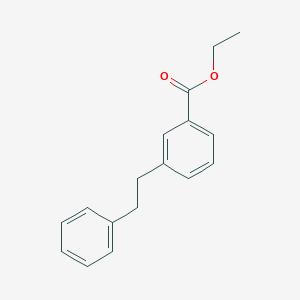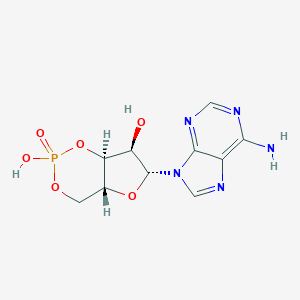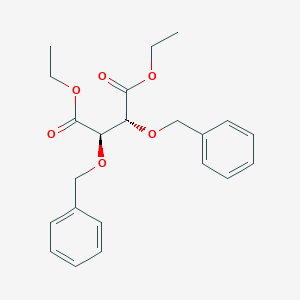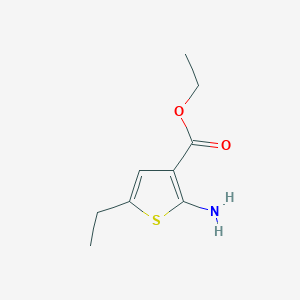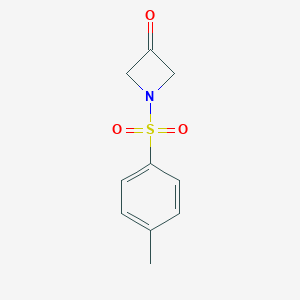
Cyclo(aaap)(2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(aaap)(2) is a cyclic peptide that has been found to exhibit a wide range of biological activities. It has been synthesized using various methods and has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Cyclo(aaap)(2) has been studied extensively for its potential applications in scientific research. It has been found to exhibit antimicrobial, anticancer, and immunomodulatory activities. It has also been investigated for its potential use as a drug delivery system and as a tool for studying protein-protein interactions.
Mecanismo De Acción
The mechanism of action of Cyclo(aaap)(2) is not fully understood. However, it has been found to interact with cell membranes and disrupt their integrity, leading to cell death. It has also been found to modulate immune responses and inhibit the growth of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Cyclo(aaap)(2) has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and cancer cells. It has also been found to modulate immune responses and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclo(aaap)(2) has several advantages for lab experiments. It is easy to synthesize and can be modified to introduce specific functional groups. It also exhibits a wide range of biological activities, making it a useful tool for studying various biological processes. However, its use is limited by its stability and solubility, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of Cyclo(aaap)(2). One area of focus is the development of more stable and soluble analogs that exhibit improved bioavailability and efficacy. Another area of focus is the study of its potential applications in drug delivery and as a tool for studying protein-protein interactions. Additionally, further research is needed to fully understand its mechanism of action and to identify its potential therapeutic applications.
In conclusion, Cyclo(aaap)(2) is a cyclic peptide that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to identify its limitations.
Métodos De Síntesis
Cyclo(aaap)(2) can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. SPPS involves the use of a resin-bound amino acid as the starting material and involves the stepwise addition of amino acids until the desired peptide is obtained. Solution-phase peptide synthesis involves the use of a protected amino acid that is activated and coupled to the growing peptide chain.
Propiedades
Número CAS |
115042-89-2 |
|---|---|
Nombre del producto |
Cyclo(aaap)(2) |
Fórmula molecular |
C42H68N8O8 |
Peso molecular |
813 g/mol |
Nombre IUPAC |
6,9,21,24-tetramethyl-3,18-bis(oct-7-enyl)-1,4,7,10,16,19,22,25-octazatricyclo[25.3.0.012,16]triacontane-2,5,8,11,17,20,23,26-octone |
InChI |
InChI=1S/C42H68N8O8/c1-7-9-11-13-15-17-21-31-41(57)49-25-19-23-33(49)39(55)45-28(4)36(52)44-30(6)38(54)48-32(22-18-16-14-12-10-8-2)42(58)50-26-20-24-34(50)40(56)46-27(3)35(51)43-29(5)37(53)47-31/h7-8,27-34H,1-2,9-26H2,3-6H3,(H,43,51)(H,44,52)(H,45,55)(H,46,56)(H,47,53)(H,48,54) |
Clave InChI |
GUIXTMWWAGIILB-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N1)C)CCCCCCC=C)C)C)CCCCCCC=C |
SMILES canónico |
CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N1)C)CCCCCCC=C)C)C)CCCCCCC=C |
Sinónimos |
cyclo(AAAP)(2) cyclo(alanyl-alanyl-2-amino-9-decanoic acid-prolyl)(2) cyclo(L-Ala-D-Ala-L-Ada-D-Pro)(2) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



